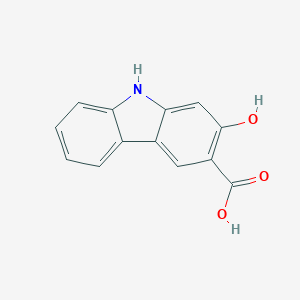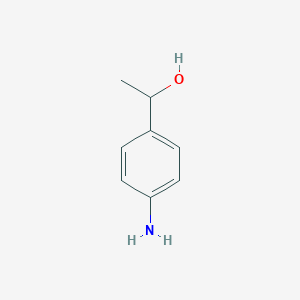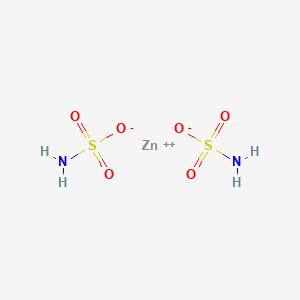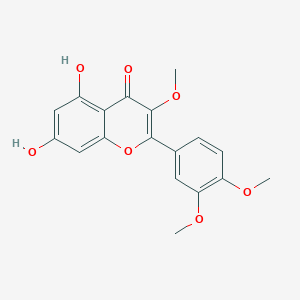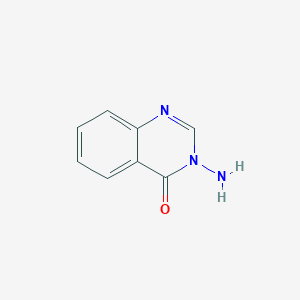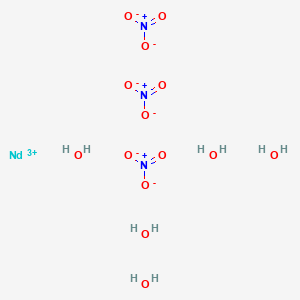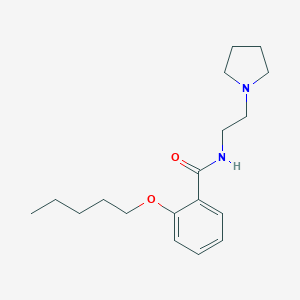
Benzamide, 2-pentyloxy-N-(2-(pyrrolidinyl)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 2-pentyloxy-N-(2-(pyrrolidinyl)ethyl)- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Wirkmechanismus
The mechanism of action of Benzamide, 2-pentyloxy-N-(2-(pyrrolidinyl)ethyl)- is not fully understood. However, it has been suggested that the compound exerts its effects by modulating the activity of specific receptors in the brain and nervous system. It has also been suggested that Benzamide, 2-pentyloxy-N-(2-(pyrrolidinyl)ethyl)- may interact with specific enzymes and proteins in the body, leading to its observed effects.
Biochemische Und Physiologische Effekte
Benzamide, 2-pentyloxy-N-(2-(pyrrolidinyl)ethyl)- has been found to exhibit several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been found to have anticonvulsant effects and to improve cognitive function in animal models of Alzheimer's disease. Additionally, Benzamide, 2-pentyloxy-N-(2-(pyrrolidinyl)ethyl)- has been found to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
Benzamide, 2-pentyloxy-N-(2-(pyrrolidinyl)ethyl)- has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under specific conditions. Additionally, it exhibits several unique properties that make it an attractive compound for scientific research. However, there are also limitations to using Benzamide, 2-pentyloxy-N-(2-(pyrrolidinyl)ethyl)- in lab experiments. For example, its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions.
Zukünftige Richtungen
There are several future directions for research on Benzamide, 2-pentyloxy-N-(2-(pyrrolidinyl)ethyl)-. One potential area of research is the development of more potent and selective derivatives of the compound. Another area of research is the investigation of the compound's effects on specific receptors and enzymes in the body. Additionally, future research could focus on the potential use of Benzamide, 2-pentyloxy-N-(2-(pyrrolidinyl)ethyl)- in the treatment of specific diseases and disorders, such as cancer and neurological disorders.
Synthesemethoden
Benzamide, 2-pentyloxy-N-(2-(pyrrolidinyl)ethyl)- is synthesized using a specific method that involves the reaction of pentyloxyamine with 2-(pyrrolidin-1-yl)ethanamine in the presence of benzoyl chloride. The reaction takes place under specific conditions and yields the desired compound. This method has been optimized to produce high yields of Benzamide, 2-pentyloxy-N-(2-(pyrrolidinyl)ethyl)- with high purity.
Wissenschaftliche Forschungsanwendungen
Benzamide, 2-pentyloxy-N-(2-(pyrrolidinyl)ethyl)- has been studied extensively for its potential applications in various fields. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, Benzamide, 2-pentyloxy-N-(2-(pyrrolidinyl)ethyl)- has been studied for its potential use in cancer research due to its ability to inhibit the growth of cancer cells.
Eigenschaften
CAS-Nummer |
10261-51-5 |
|---|---|
Produktname |
Benzamide, 2-pentyloxy-N-(2-(pyrrolidinyl)ethyl)- |
Molekularformel |
C18H28N2O2 |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
2-pentoxy-N-(2-pyrrolidin-1-ylethyl)benzamide |
InChI |
InChI=1S/C18H28N2O2/c1-2-3-8-15-22-17-10-5-4-9-16(17)18(21)19-11-14-20-12-6-7-13-20/h4-5,9-10H,2-3,6-8,11-15H2,1H3,(H,19,21) |
InChI-Schlüssel |
GAQZLOQZHCLOQJ-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=CC=C1C(=O)NCCN2CCCC2 |
Kanonische SMILES |
CCCCCOC1=CC=CC=C1C(=O)NCCN2CCCC2 |
Andere CAS-Nummern |
10261-51-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



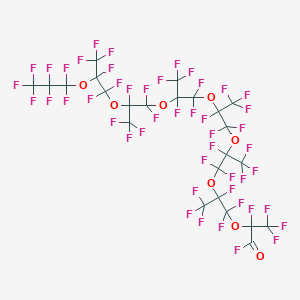
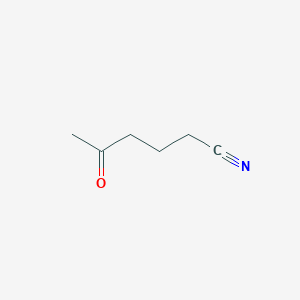
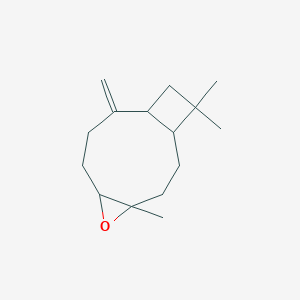

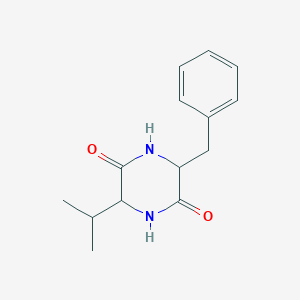
![Ferrioxamine B [M+Fe-2H]](/img/structure/B84436.png)
